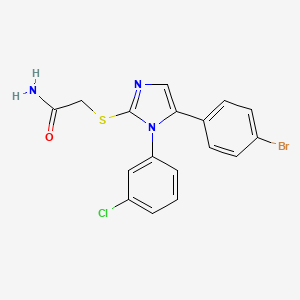
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide" is a chemical entity that appears to be related to a class of compounds that include various aromatic and heterocyclic features, such as phenyl rings and imidazole. This compound is not directly described in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of chlorophenyl rings, acetamide groups, and heterocyclic components like imidazole and thiazole rings.
Synthesis Analysis
The synthesis of related compounds involves the reaction of aromatic aldehydes or aryl isothiocyanates with acrylohydrazide derivatives. For instance, the transformation of 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide into various imidazolin-5(4H)-ones and thiosemicarbazides was achieved by starting from 4-chlorobenzaldehyde and acetylglycine, leading to the formation of oxazolone intermediates . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, with appropriate substitutions to include the bromophenyl and chlorophenyl groups.
Molecular Structure Analysis
The molecular structure of related compounds shows specific orientations between rings and heterocycles. For example, in one acetamide derivative, the chlorophenyl ring is oriented at an angle of 7.1(1)° with respect to the thiazole ring . Such orientations can influence the overall molecular geometry and potential intermolecular interactions. The compound of interest likely exhibits a similar complex geometry, which could be elucidated through crystallographic or spectroscopic methods.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present, such as the acetamide moiety and the thioether linkage. The acetamide group is known to participate in hydrogen bonding, as evidenced by the C—H⋯O intermolecular interactions forming chains in the crystal structure of a related compound . The thioether could also engage in various chemical reactions, potentially serving as a nucleophile. The presence of aromatic halides suggests possible reactivity in substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds exhibit properties influenced by their molecular structure. The intermolecular hydrogen bonding in similar acetamides suggests a propensity for solid-state organization and potential solubility characteristics . The presence of halogens and the imidazole ring in the compound of interest would affect its polarity, boiling point, and stability. Spectroscopic data such as IR, NMR, and mass spectrometry are typically used to characterize such compounds .
Scientific Research Applications
Antibacterial Agents
- A study synthesized derivatives similar to the chemical , focusing on their antibacterial activity. These derivatives showed significant antibacterial properties (K. Ramalingam et al., 2019).
Antitumor and Anticancer Activities
- Research on related compounds has indicated potential antitumor activity. One study synthesized and tested compounds against human tumor cell lines, finding some derivatives with considerable anticancer activity (L. Yurttaş et al., 2015).
- Another study focused on the synthesis of similar compounds and their evaluation as anticancer agents. They found that some derivatives exhibited high selectivity and apoptosis percentage in certain cancer cell lines (A. Evren et al., 2019).
Anticonvulsant Activity
- Compounds structurally related to 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide have been studied for their anticonvulsant properties. A study found that some derivatives were effective against seizures induced by maximal electroshock (Zeynep Aktürk et al., 2002).
Antimicrobial Activity
- Several studies synthesized derivatives with antimicrobial properties. One investigation focused on the synthesis of novel sulphonamide derivatives and their antimicrobial activity, highlighting good activity against several strains (Asmaa M. Fahim et al., 2019).
- Another research synthesized oxadiazole compounds and evaluated them for antimicrobial activity, finding them effective against selected microbial species (Samreen Gul et al., 2017).
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3OS/c18-12-6-4-11(5-7-12)15-9-21-17(24-10-16(20)23)22(15)14-3-1-2-13(19)8-14/h1-9H,10H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOWHYTURNNVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

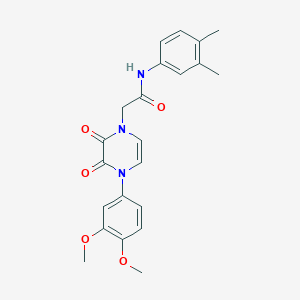
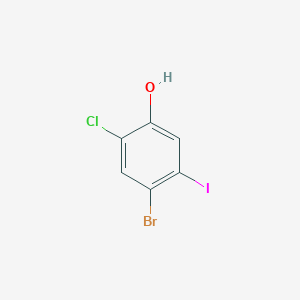
![N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009257.png)
![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)
![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)
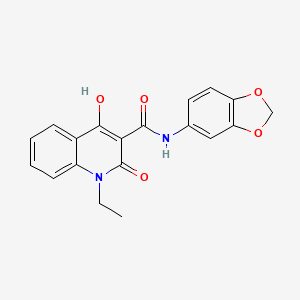
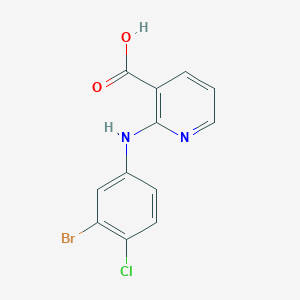
![5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3009268.png)
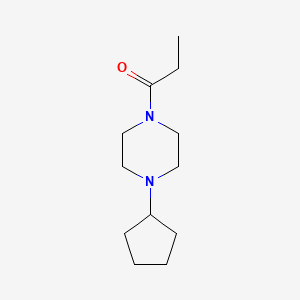
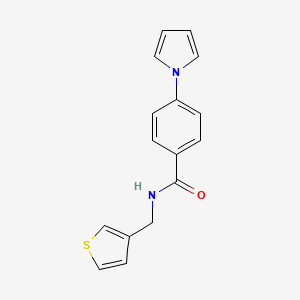
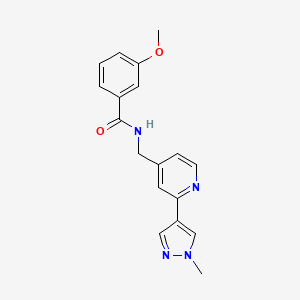
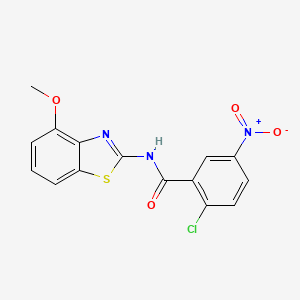
![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)